molecular formula C10H22N4O4 B13754211 1,2-Ethanediamine, N,N'-bis(2-methyl-2-nitropropyl)- CAS No. 22201-10-1

1,2-Ethanediamine, N,N'-bis(2-methyl-2-nitropropyl)-

Cat. No.: B13754211
CAS No.: 22201-10-1
M. Wt: 262.31 g/mol
InChI Key: TVEISDAVLGCLCM-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- is a chemical compound with the molecular formula C10H22N4O4 It is characterized by the presence of two nitropropyl groups attached to the nitrogen atoms of ethylenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- typically involves the reaction of 1,2-ethanediamine with 2-methyl-2-nitropropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and resins due to its bifunctional nature.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- involves its interaction with molecular targets through its nitro and amine groups. The nitro groups can undergo redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N-methyl-: Similar structure but with a methyl group instead of nitropropyl groups.

    1,2-Ethanediamine, N,N’-dimethyl-: Contains two methyl groups instead of nitropropyl groups.

    1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Contains aminoethyl groups instead of nitropropyl groups.

Uniqueness

1,2-Ethanediamine, N,N’-bis(2-methyl-2-nitropropyl)- is unique due to the presence of nitropropyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The nitro groups provide additional sites for redox reactions and substitution, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

22201-10-1

Molecular Formula

C10H22N4O4

Molecular Weight

262.31 g/mol

IUPAC Name

N,N'-bis(2-methyl-2-nitropropyl)ethane-1,2-diamine

InChI

InChI=1S/C10H22N4O4/c1-9(2,13(15)16)7-11-5-6-12-8-10(3,4)14(17)18/h11-12H,5-8H2,1-4H3

InChI Key

TVEISDAVLGCLCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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